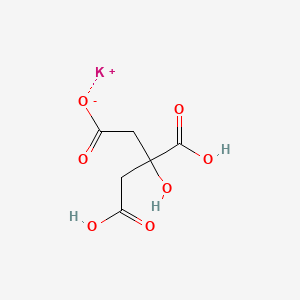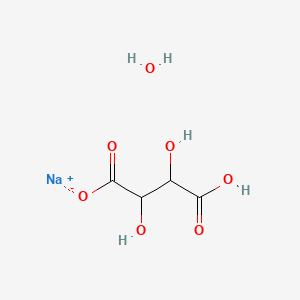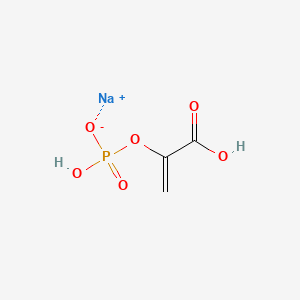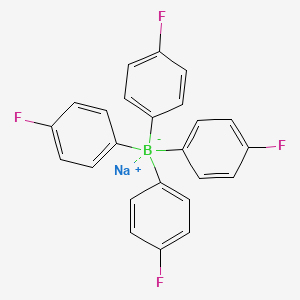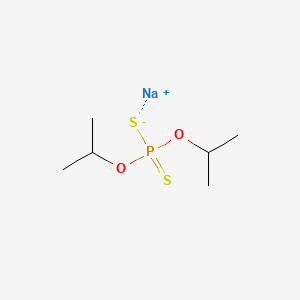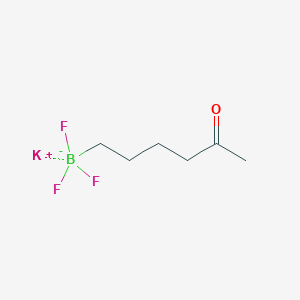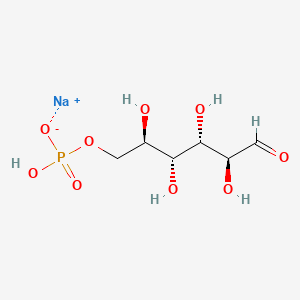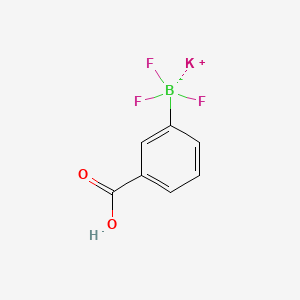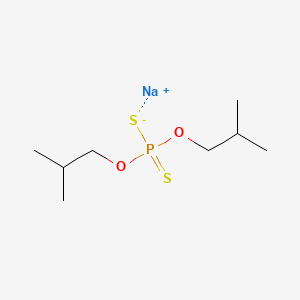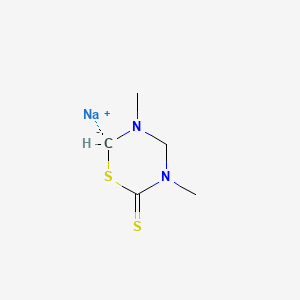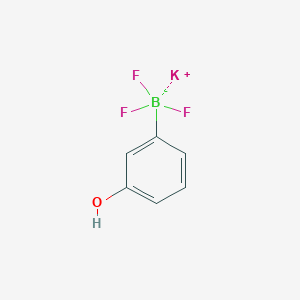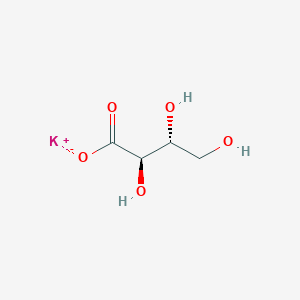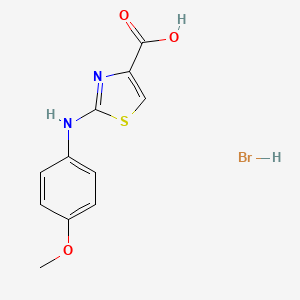
2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide” is a compound that falls under the category of thiazoles . Thiazoles are an important class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies . For instance, a series of 2-amino-thiazole-4-carboxamides were designed and synthesized based on the structure of cemadotin . These compounds were characterized by FTIR and NMR .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve coupling reactions . The NMR spectra of the intermediates and final products in deuterated solvent were detected on a Bruker 400 or 600 MHz spectrometer .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .科学的研究の応用
-
Antioxidant Activity
- Application : Thiazole derivatives, such as aminothiazole derivatives, have been studied for their antioxidant activity .
- Method : The antioxidant activity was demonstrated by the ability to inhibit 2,2-azobis-3-ethylbenzthiazoline-6-sulfonic acid (ABTS) radical formation .
- Results : The specific compound, [(4-amino-5-benzoyl-2-(4methoxyphenyl amino) thiazole]), showed an ability to inhibit ABTS radical formation to the extent of 0.17 μM .
-
Antibacterial and Antifungal Activities
- Application : 2,4-disubstituted thiazole derivatives have been evaluated for their in vitro antibacterial and antifungal activities .
- Method : The antibacterial and antifungal activities were evaluated by broth microdilution method against various bacteria and yeast .
- Results : The tested compounds demonstrated potent antifungal activity against Candida albicans and Candida glabrata .
-
Antitumor Activity
- Application : Some thiazole derivatives have been tested for their selective action towards human glioblastoma U251 cells and human melanoma WM793 cells .
- Method : The selectivity of tested compounds was proved in MTT assay .
- Results : Among the tested compounds, compound 11 demonstrated a selective action towards the human glioblastoma U251 cells and human melanoma WM793 cells, comparing to the leukemia cells .
-
Antihypertensive Activity
-
Anti-Inflammatory Activity
-
Antischizophrenia Activity
-
Antimicrobial Activity
- Application : 2-Aminothiazole-4-carboxylate Schiff bases have been synthesized and evaluated for their antimicrobial activity against multidrug resistant strains .
- Method : The evaluation of antibacterial potential was performed against multi-drug resistant clinical isolates and minimum inhibitory concentration (MIC) values were determined .
- Results : Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively .
-
Antifungal Activity
- Application : The same 2-Aminothiazole-4-carboxylate Schiff bases were also evaluated for their antifungal activity .
- Method : Antifungal activity was evaluated against various fungal strains .
- Results : Compound 2b showed maximum antifungal potential against Candida glabrata with a zone of inhibition 21.0 mm .
-
Antiretroviral Activity
-
Antihelmintic Activity
-
Anti-Inflammatory & Analgesic Activities
- Application : Thiazole derivatives have been evaluated for their anti-inflammatory and analgesic activities .
- Method : The anti-inflammatory and analgesic activities were evaluated using in vivo models .
- Results : Certain thiazole derivatives showed significant anti-inflammatory and analgesic effects .
Safety And Hazards
将来の方向性
Given the diverse biological activities of thiazoles, future research could focus on further exploring the therapeutic potential of “2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide” and similar compounds . This could include in-depth studies on their mechanisms of action, optimization of their synthesis processes, and comprehensive safety and efficacy evaluations.
特性
IUPAC Name |
2-(4-methoxyanilino)-1,3-thiazole-4-carboxylic acid;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S.BrH/c1-16-8-4-2-7(3-5-8)12-11-13-9(6-17-11)10(14)15;/h2-6H,1H3,(H,12,13)(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZREMLIKQFURG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)O.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640027 |
Source


|
| Record name | 2-(4-Methoxyanilino)-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide | |
CAS RN |
1134600-62-6 |
Source


|
| Record name | 2-(4-Methoxyanilino)-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


